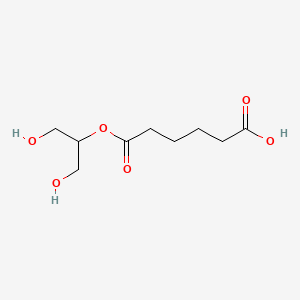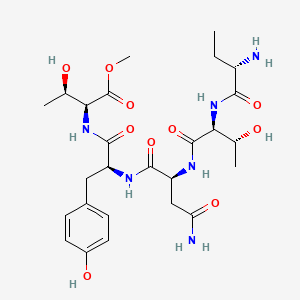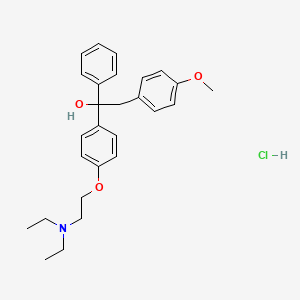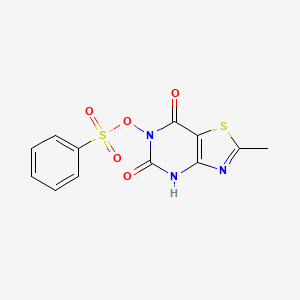
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple methyl and phenyl groups attached to a dibenzoazastannine core, which contributes to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine involves several steps, typically starting with the preparation of the dibenzoazastannine core. This core is then functionalized with methyl and phenyl groups through a series of reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
-
Step 1: Formation of the Dibenzoazastannine Core
Reagents: Starting materials such as dibenzylamine and stannous chloride.
Conditions: Reflux in an appropriate solvent, such as toluene, under an inert atmosphere.
-
Step 2: Methylation and Phenylation
Reagents: Methyl iodide and phenyl lithium.
Conditions: The reactions are typically carried out at low temperatures to control the addition of methyl and phenyl groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually performed in anhydrous solvents.
Products: Reduction can yield alcohols or amines, depending on the specific functional groups present.
-
Substitution:
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: Reactions are often conducted under controlled temperatures to prevent over-substitution.
Products: Substitution reactions can introduce halogen atoms into the molecule, altering its reactivity and properties.
Wissenschaftliche Forschungsanwendungen
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine has a wide range of applications in scientific research, including:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of new pharmaceuticals and therapeutic agents.
-
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
- Studied for its role in the development of diagnostic tools and imaging agents.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential use in the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine can be compared with other similar compounds, such as:
-
10,10-Diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azasiline:
- Similar structure but contains silicon instead of tin.
- Exhibits different reactivity and applications due to the presence of silicon.
-
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azasiline:
- Contains additional methyl groups, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of tin, which imparts distinct properties and reactivity compared to its silicon analogs.
Eigenschaften
CAS-Nummer |
17154-54-0 |
|---|---|
Molekularformel |
C27H25NSn |
Molekulargewicht |
482.2 g/mol |
IUPAC-Name |
2,5,8-trimethyl-10,10-diphenylbenzo[b][1,4]benzazastannine |
InChI |
InChI=1S/C15H15N.2C6H5.Sn/c1-12-4-8-14(9-5-12)16(3)15-10-6-13(2)7-11-15;2*1-2-4-6-5-3-1;/h4-8,10H,1-3H3;2*1-5H; |
InChI-Schlüssel |
NOVNZOOEIFHILE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C([Sn]2(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















